molecular formula C15H15NO4 B3130808 4-(1,3-dioxoisoindol-2-yl)cyclohexane-1-carboxylic Acid CAS No. 344870-52-6

4-(1,3-dioxoisoindol-2-yl)cyclohexane-1-carboxylic Acid

Cat. No.: B3130808
CAS No.: 344870-52-6
M. Wt: 273.28 g/mol
InChI Key: GRBJIELRAWTDID-UHFFFAOYSA-N
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Description

4-(1,3-Dioxoisoindol-2-yl)cyclohexane-1-carboxylic Acid (CAS: 1178856-80-8) is a bicyclic organic compound featuring a cyclohexane ring substituted with a carboxylic acid group and a 1,3-dioxoisoindole moiety. Its molecular formula is C₁₅H₁₉NO₄, with a molar mass of 277.32 g/mol, density of 1.318 g/cm³, and predicted boiling point of 497.9°C . The compound exhibits a pKa of 4.71, indicating moderate acidity, and is classified as an irritant, necessitating careful handling .

Properties

IUPAC Name

4-(1,3-dioxoisoindol-2-yl)cyclohexane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO4/c17-13-11-3-1-2-4-12(11)14(18)16(13)10-7-5-9(6-8-10)15(19)20/h1-4,9-10H,5-8H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRBJIELRAWTDID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C(=O)O)N2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-dioxoisoindol-2-yl)cyclohexane-1-carboxylic Acid typically involves the reaction of cyclohexane-1-carboxylic acid with phthalic anhydride under specific conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or phosphoric acid, which facilitates the formation of the 1,3-dioxoisoindole ring. The reaction mixture is then heated to a temperature of around 150-200°C to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of 4-(1,3-dioxoisoindol-2-yl)cyclohexane-1-carboxylic Acid can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. Additionally, the use of advanced purification techniques, such as crystallization and chromatography, ensures that the compound meets the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions

4-(1,3-dioxoisoindol-2-yl)cyclohexane-1-carboxylic Acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the formation of different reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide, typically used under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used under anhydrous conditions.

    Substitution: Substitution reactions often involve reagents like halogens or alkylating agents, carried out under controlled temperatures and pressures.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

4-(1,3-dioxoisoindol-2-yl)cyclohexane-1-carboxylic Acid has diverse applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis to create complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug discovery and development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 4-(1,3-dioxoisoindol-2-yl)cyclohexane-1-carboxylic Acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to various enzymes and receptors, modulating their activity and leading to desired biological effects. For example, its interaction with certain enzymes can inhibit their function, resulting in antimicrobial or anticancer activities. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares key structural and functional attributes of 4-(1,3-dioxoisoindol-2-yl)cyclohexane-1-carboxylic Acid with analogous compounds:

Compound Name Molecular Formula Key Functional Groups Notable Structural Features
4-(1,3-Dioxoisoindol-2-yl)cyclohexane-1-carboxylic Acid C₁₅H₁₉NO₄ Cyclohexane, carboxylic acid, dioxoisoindole Bicyclic dioxoisoindole fused to cyclohexane
(Z)-[5-(1H-Indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl] acetic acid C₁₄H₁₀N₂O₃S₂ Thiazolidinone, indole, acetic acid Thioxothiazolidinone core with indole substituent
(1S,2S)-2-(1,3-Dioxobenzo[f]isoindol-2-yl)cyclohexanecarboxylic acid C₁₉H₁₅NO₄ Benzoisoindole, cyclohexane, carboxylic acid Extended aromatic system (benzoisoindole)
4-[(2,4-Dichlorophenylsulfonamido)methyl]cyclohexanecarboxylic acid C₁₄H₁₇Cl₂NO₄S Sulfonamide, dichlorophenyl, cyclohexane Chlorinated sulfonamide side chain
5-Chloro-3-[2-(1,3-dioxoisoindol-2-yl)ethyl]-1H-indole-2-carboxylic acid C₁₈H₁₂ClNO₄ Indole, dioxoisoindole, carboxylic acid Chloro-substituted indole linked to dioxoisoindole

Key Observations :

  • The dioxoisoindole moiety is shared with compounds like 5-chloro-3-[2-(1,3-dioxoisoindol-2-yl)ethyl]-1H-indole-2-carboxylic acid but differs in the presence of an indole ring and chlorine substitution .
  • Stereochemical variations , as seen in (1S,2S)-2-(1,3-dioxobenzo[f]isoindol-2-yl)cyclohexanecarboxylic acid, may influence biological activity and solubility .

Physical and Chemical Properties

Property 4-(1,3-Dioxoisoindol-2-yl)cyclohexane-1-carboxylic Acid (Z)-[5-(1H-Indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl] acetic acid 4-[(2,4-Dichlorophenylsulfonamido)methyl]cyclohexanecarboxylic acid
Melting Point (°C) Not reported 226–278 Not reported
Boiling Point (°C) 497.9 (predicted) Not reported Not reported
pKa 4.71 Not reported Not reported
Yield (%) Not reported 83–99 Not reported
Density (g/cm³) 1.318 Not reported Not reported

Key Findings :

  • The thiazolidinone derivatives exhibit exceptionally high melting points (226–278°C), likely due to strong intermolecular hydrogen bonding and π-π stacking from the indole and thiazolidinone groups .
  • The predicted boiling point of 4-(1,3-dioxoisoindol-2-yl)cyclohexane-1-carboxylic Acid (497.9°C) reflects its high molecular weight and polar functional groups .

Biological Activity

4-(1,3-dioxoisoindol-2-yl)cyclohexane-1-carboxylic Acid, identified by its CAS number 344870-52-6, is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a cyclohexane ring attached to a carboxylic acid group and a 1,3-dioxoisoindole moiety. This unique structure contributes to its reactivity and interaction with biological targets.

PropertyValue
Molecular Formula C15H15NO4
Molecular Weight 271.29 g/mol
CAS Number 344870-52-6
IUPAC Name 4-(1,3-dioxoisoindol-2-yl)cyclohexane-1-carboxylic Acid

The biological activity of 4-(1,3-dioxoisoindol-2-yl)cyclohexane-1-carboxylic Acid is primarily attributed to its ability to interact with various molecular targets. The compound may modulate enzyme activity and receptor binding, leading to various pharmacological effects.

Potential Mechanisms Include:

  • Enzyme Inhibition : The compound can inhibit specific enzymes involved in metabolic pathways, which may lead to antimicrobial or anticancer effects.
  • Receptor Modulation : It may bind to receptors influencing cell signaling pathways, thereby altering cellular responses.

Biological Activities

Research has indicated several potential biological activities associated with this compound:

Antimicrobial Activity

Studies have shown that 4-(1,3-dioxoisoindol-2-yl)cyclohexane-1-carboxylic Acid exhibits antimicrobial properties against various bacterial strains. Its effectiveness is thought to stem from its ability to disrupt bacterial cell membranes or inhibit essential metabolic processes.

Anticancer Properties

Preliminary investigations suggest that this compound may possess anticancer activity. It has been shown to induce apoptosis in cancer cell lines through the modulation of specific signaling pathways involved in cell survival and proliferation.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Study on Antimicrobial Efficacy :
    • A study assessed the antimicrobial effects against Gram-positive and Gram-negative bacteria.
    • Results indicated significant inhibition zones, suggesting strong antibacterial potential.
  • Evaluation of Anticancer Effects :
    • In vitro tests on cancer cell lines demonstrated that the compound reduced cell viability and induced apoptosis.
    • Mechanistic studies revealed activation of caspase pathways as a potential route for its anticancer effects.
  • Toxicological Assessment :
    • Toxicity studies indicated a favorable safety profile at therapeutic concentrations, making it a candidate for further development.

Q & A

Q. What are the standard synthetic routes for 4-(1,3-dioxoisoindol-2-yl)cyclohexane-1-carboxylic acid?

The compound is typically synthesized via a multi-step reaction involving cyclohexane derivatives and isoindole precursors. A common approach includes:

  • Condensation : Reacting cyclohexane-1-carboxylic acid derivatives with phthalic anhydride derivatives under reflux in acetic acid with sodium acetate as a catalyst .
  • Recrystallization : Purification via recrystallization from acetic acid or ethanol/water mixtures to isolate the product . Key intermediates should be characterized by NMR and HPLC to confirm structural integrity.

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Based on SDS guidelines for structurally related compounds:

  • PPE : Use nitrile gloves, safety goggles, and lab coats. For powder handling, employ NIOSH-approved respirators .
  • Ventilation : Work in a fume hood to avoid inhalation of aerosols .
  • First Aid : In case of skin contact, wash with soap and water; for eye exposure, rinse for 15 minutes with saline .

Q. How can researchers characterize the physicochemical properties of this compound?

Critical properties include:

PropertyValue/DescriptionReference
Hydrogen Bond Donors3
Hydrogen Bond Acceptors4
Topological Polar Surface Area95.1 Ų
LogP (XlogP)2.2
Experimental methods like DSC (melting point), HPLC (purity), and Karl Fischer titration (water content) are recommended.

Advanced Research Questions

Q. How can spectral data contradictions (e.g., NMR shifts) be resolved for this compound?

Discrepancies in NMR data often arise from tautomerism or solvent effects. Strategies include:

  • Solvent Screening : Compare DMSO-d6 vs. CDCl3 spectra to identify solvent-induced shifts.
  • DFT Calculations : Use computational tools (e.g., Gaussian) to model expected chemical shifts and compare with experimental data .
  • 2D NMR : Employ COSY and HSQC to resolve overlapping signals in complex regions (e.g., cyclohexane ring protons) .

Q. What strategies optimize the yield of the final product during synthesis?

Yield optimization involves:

  • Catalyst Screening : Test alternatives to sodium acetate (e.g., DMAP or pyridine) for improved reaction kinetics .
  • Reaction Monitoring : Use TLC or in-situ IR to track intermediate formation and adjust reflux time accordingly.
  • Purification : Replace standard recrystallization with preparative HPLC for higher purity (>98%) .

Q. How does the compound’s stereochemistry influence its biological activity?

While direct data on this compound is limited, analogous isoindole derivatives show:

  • Cis vs. Trans Isomers : Cis configurations often enhance binding to enzymes (e.g., cyclooxygenase) due to spatial alignment of the carboxylic acid and dioxoisoindolyl groups .
  • Chiral Centers : Use chiral HPLC or X-ray crystallography to resolve enantiomers and test activity in vitro .

Q. What are the computational approaches to predict its solubility and bioavailability?

Methodological steps include:

  • QSAR Modeling : Train models using datasets of similar cyclohexane-carboxylic acids to predict logS and Caco-2 permeability .
  • Molecular Dynamics (MD) : Simulate interactions with lipid bilayers to assess membrane permeability .
  • In Silico Tools : SwissADME or ADMETLab2.0 can estimate solubility (e.g., ~0.15 mg/mL in water) .

Data Analysis & Experimental Design

Q. How to design stability studies under varying pH and temperature conditions?

Follow ICH guidelines:

  • pH Range : Test stability in buffers (pH 1.2–9.0) at 37°C for 48 hours.
  • Thermal Stress : Incubate solid samples at 40°C/75% RH for 4 weeks, monitoring degradation via HPLC .
  • Light Exposure : Use ICH Option 2 conditions (1.2 million lux-hours) to assess photolytic degradation .

Q. What analytical techniques resolve impurities in batch-to-batch variations?

Advanced impurity profiling requires:

  • LC-MS/MS : Identify trace impurities (<0.1%) using high-resolution mass spectrometry .
  • NMR Hyphenation : LC-NMR can isolate and characterize unstable degradation products .
  • Forced Degradation : Oxidative (H2O2), hydrolytic (acid/base), and thermal stress tests to map impurity pathways .

Q. How to evaluate the compound’s potential as a pharmacophore in drug discovery?

Steps for structure-activity relationship (SAR) studies:

  • Fragment Screening : Use X-ray crystallography or SPR to assess binding to target proteins (e.g., kinases) .
  • Derivatization : Modify the cyclohexane or isoindole moieties (e.g., halogenation) and test activity in cellular assays .
  • In Vivo PK/PD : Assess oral bioavailability and half-life in rodent models, leveraging the carboxylic acid group for salt formation to enhance solubility .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(1,3-dioxoisoindol-2-yl)cyclohexane-1-carboxylic Acid
Reactant of Route 2
Reactant of Route 2
4-(1,3-dioxoisoindol-2-yl)cyclohexane-1-carboxylic Acid

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